molecular formula C30H24O3 B1598313 1,3,5-Tri(4-acetylphenyl)benzene CAS No. 47732-99-0

1,3,5-Tri(4-acetylphenyl)benzene

Cat. No.: B1598313
CAS No.: 47732-99-0
M. Wt: 432.5 g/mol
InChI Key: XSVGLMQQYMQCTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Tri(4-acetylphenyl)benzene involves linking fluorinated tris(4-acetylphenyl)benzene building units using aldol cyclotrimerization . The structures of the two COFs, reported here, were confirmed by powder X-ray difraction techniques, Fourier transform infrared, and solid-state 13C CP/MAS NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is composed of three benzene rings with four acetylphenyl groups attached. The molecular formula is C30H24O3 .


Chemical Reactions Analysis

This compound is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials with potential applications in gas adsorption and separation technologies . It can also be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based MOFs for potential usage in gas storage, gas separation, and catalysis .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 432.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 432.17254462 g/mol . The topological polar surface area is 51.2 Ų .

Scientific Research Applications

Robust Honeycomb-like Layered Zirconium Phosphonate Framework

  • Application : Synthesis of zirconium phosphonate with a honeycomb-like structure.
  • Properties : Remarkable thermal stability and hydrolysis resistance.
  • Reference : Taddei et al., 2014.

Hydrogen-Bonded Framework with High Surface Area

  • Application : Formation of an intricate hydrogen-bonded assembly with potential for gas adsorption.
  • Properties : High BET surface area, adsorbs N2, H2, and CO2.
  • Reference : Zentner et al., 2015.

Crystal Structures and Network Topologies

  • Application : Crystal structure analysis for materials with potential in non-linear optical (NLO) applications.
  • Properties : Formation of rare network topologies, contributing to the understanding of molecular packing.
  • Reference : Reddy et al., 2005.

Electrochemical Properties in Conducting Polymers

  • Application : Synthesis and study of conducting polymers.
  • Properties : 3D geometry determination and investigation of electrochemical behavior.
  • Reference : Chérioux et al., 2001.

Conformational Control and Molecular Encapsulation

  • Application : Utilization in supramolecular chemistry and molecular recognition.
  • Properties : Solvent-dependent conformation and encapsulation of molecules like acetone.
  • Reference : Songkram et al., 2010.

Selective Sensing and Capture of Picric Acid

  • Application : Development of a fluorescent chemo-sensor.
  • Properties : High selectivity and fluorescence quenching for picric acid detection.
  • Reference : Vishnoi et al., 2015.

Mechanism of Action

Target of Action

1,3,5-Tri(4-acetylphenyl)benzene is primarily used as a building block for Metal Organic Frameworks (MOFs) . MOFs are 3D-microporous materials that have potential applications in gas adsorption and separation technologies .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions. For example, to improve solubility, the compound can be heated to 37℃ and then sonicated .

Safety and Hazards

1,3,5-Tri(4-acetylphenyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

1,3,5-Tri(4-acetylphenyl)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis . It is also used as a building block for metal organic frameworks, which are 3D-microporous materials with potential applications in gas adsorption and separation technologies .

Properties

IUPAC Name

1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGLMQQYMQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406777
Record name Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47732-99-0
Record name Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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